

A Comparative Guide to the Off-Target Analysis of the TIM-063 Compound

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Compound of Interest

Compound Name: TIM-063

Cat. No.: B12406557

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For researchers and professionals in drug development, understanding a compound's selectivity is a cornerstone of preclinical evaluation. A thorough off-target analysis not only predicts potential toxicities but can also unveil new therapeutic opportunities. This guide provides an objective comparison of the off-target profile of **TIM-063**, a known CaMKK inhibitor, supported by experimental data and detailed methodologies.

Pharmacological Profile of TIM-063

TIM-063 was originally developed as a selective, cell-permeable, and ATP-competitive inhibitor of Ca^{2+} /calmodulin-dependent protein kinase kinase (CaMKK).[1][2] Its primary targets are CaMKK α and CaMKK β , for which it displays potent inhibitory activity.[2] However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, the potential for off-target interactions necessitates a comprehensive screening approach.[3][4]

A chemical proteomics strategy using **TIM-063** immobilized on sepharose beads (Kinobeads) was employed to identify interacting proteins from tissue extracts.[1][5][6] This unbiased approach confirmed the known primary targets, CaMKK α /1 and CaMKK β /2, and crucially, identified potential off-target kinases, including AP2-associated protein kinase 1 (AAK1) and ERK2.[1][5][6]

Comparative Selectivity Analysis

Further biochemical assays were conducted to quantify the inhibitory potency of **TIM-063** against its on- and off-targets. The results revealed that while **TIM-063** is a potent CaMKK

inhibitor, it also moderately inhibits AAK1.[1][7] This off-target activity was ingeniously leveraged to develop a derivative, TIM-098a, as a potent and selective AAK1 inhibitor, highlighting how off-target analysis can drive new drug discovery projects.[5][8]

The table below summarizes the quantitative data, comparing the potency of **TIM-063** with its derivative, TIM-098a, against the respective target kinases.

Table 1: Comparative Inhibitory Potency of **TIM-063** and its Derivative TIM-098a

Compound	Target Kinase	IC50 (μM)	Comments
TIM-063	CaMKKα	0.63	Primary Target[2]
CaMKKβ	0.96	Primary Target[2]	Potent and Selective Inhibitor[5][7]
AAK1	8.51	Off-Target[1][7]	
TIM-098a	AAK1	0.24	
CaMKKα/β	>10	No significant inhibition[5]	

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocols

The identification and validation of off-target interactions rely on robust experimental methodologies. The following protocols were central to the analysis of **TIM-063**.

This technique is used for the unbiased identification of protein targets (and off-targets) of a small molecule inhibitor from complex biological samples.

- Methodology: The compound of interest, **TIM-063**, is chemically synthesized with a linker and immobilized on sepharose beads.[1] These "Kinobeads" are then incubated with cell or tissue lysates (e.g., mouse cerebral extracts) to allow the compound to bind to its interacting proteins.[1][5] After extensive washing to remove non-specific binders, the specifically bound

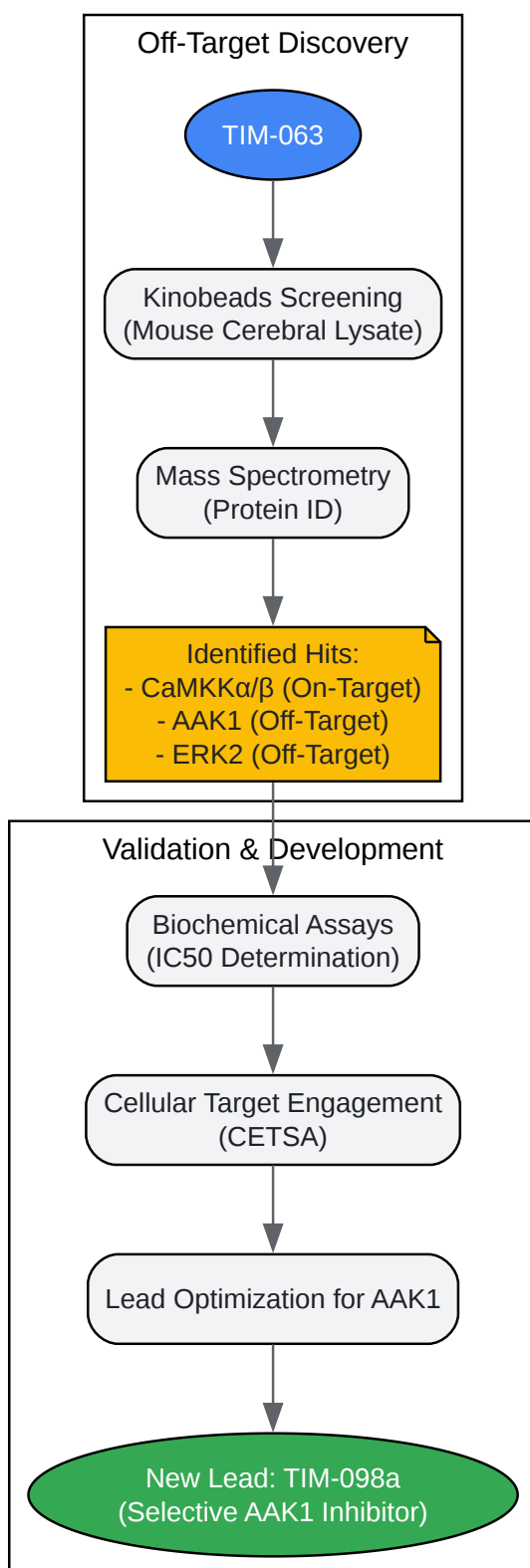
proteins are eluted by adding a high concentration of the free **TIM-063** compound. The eluted proteins are then identified and quantified using mass spectrometry.[\[1\]](#)

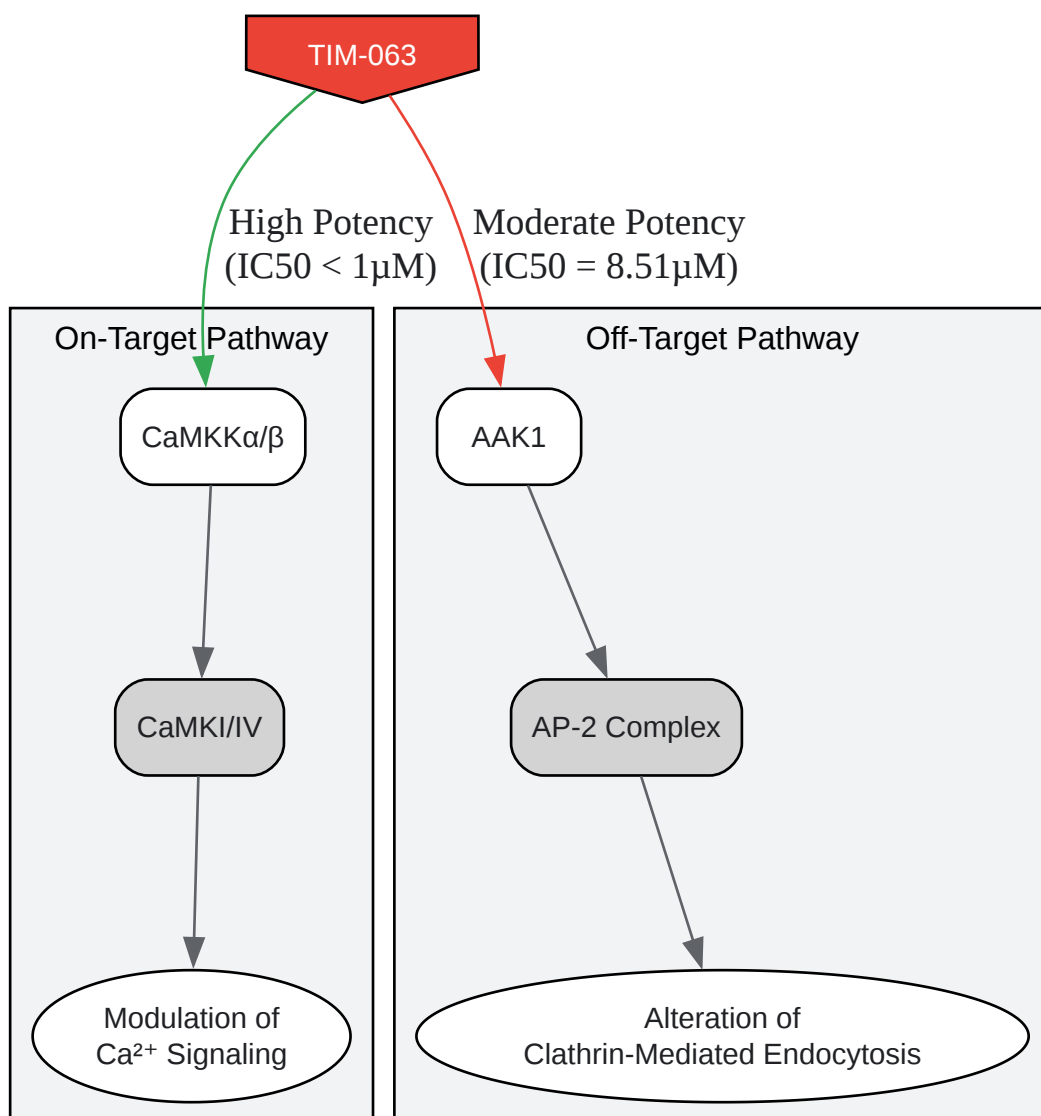
CETSA is a powerful biophysical method to verify target engagement within the complex milieu of an intact cell.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) It is based on the principle that ligand binding typically increases the thermal stability of a protein.[\[12\]](#)

- Methodology:
 - Treatment: Intact cells are treated with the test compound (e.g., **TIM-063**) or a vehicle control.
 - Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures for a short period (e.g., 3 minutes).[\[13\]](#)
 - Lysis & Separation: Cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.[\[10\]](#)
 - Quantification: The amount of the specific target protein remaining in the soluble fraction at each temperature is quantified using methods like Western Blot or mass spectrometry. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.[\[12\]](#)

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the logical flow of experiments and the biological context of on- and off-target effects.





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